6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile 6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2549026-64-2
VCID: VC11833687
InChI: InChI=1S/C16H20N4/c17-7-14-5-2-6-16(18-14)20-10-15(11-20)19-8-12-3-1-4-13(12)9-19/h2,5-6,12-13,15H,1,3-4,8-11H2
SMILES: C1CC2CN(CC2C1)C3CN(C3)C4=CC=CC(=N4)C#N
Molecular Formula: C16H20N4
Molecular Weight: 268.36 g/mol

6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile

CAS No.: 2549026-64-2

VCID: VC11833687

Molecular Formula: C16H20N4

Molecular Weight: 268.36 g/mol

* For research use only. Not for human or veterinary use.

6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile - 2549026-64-2

Description

Potential Applications

Compounds with similar structural motifs are often explored for their pharmacological activities due to their ability to interact with biological targets. While specific data on this compound is limited, the following applications can be inferred:

  • Pharmaceutical Research:

    • Compounds containing pyridine and azetidine rings are commonly investigated for their roles as enzyme inhibitors or receptor modulators.

    • The nitrile group can act as an electrophilic site, enhancing interactions with biological macromolecules.

  • Drug Development:

    • Similar compounds have been studied for anti-inflammatory, anticancer, or antiviral activities.

    • The octahydrocyclopenta[c]pyrrol moiety may contribute to conformational rigidity, improving binding affinity in drug design.

  • Synthetic Intermediates:

    • The compound could serve as an intermediate in the synthesis of larger heterocyclic systems or functionalized derivatives.

General Synthetic Approach

The synthesis of such compounds typically involves multistep organic reactions, starting from simpler precursors. Below is a plausible synthetic outline:

  • Formation of Pyridine-2-carbonitrile Core:

    • Pyridine derivatives can be functionalized via nucleophilic substitution or electrophilic addition reactions to introduce the nitrile group.

  • Azetidinylation:

    • Azetidine rings are often introduced through cyclization reactions involving amine precursors and alkyl halides under basic conditions.

  • Incorporation of Octahydrocyclopenta[c]pyrrole:

    • This bicyclic system can be synthesized via intramolecular cyclization of appropriate precursors, such as amino acids or lactams.

  • Final Assembly:

    • Coupling reactions (e.g., reductive amination or nucleophilic substitution) are used to link the azetidinyl group to the pyridine core while attaching the bicyclic moiety.

Example Reaction Scheme

StepReaction TypeReagents/Conditions
1Nitrile introductionCyanogen bromide, base
2Azetidine synthesisCyclization of amine with alkyl halide
3Bicyclic moiety formationIntramolecular cyclization of lactams
4CouplingReductive amination

Biological Implications

While no direct studies on this compound were found in the provided sources, related compounds with pyridine-carbonitrile cores and azetidinyl groups have shown promising biological activities:

  • Anticancer Potential:

    • Pyridine derivatives are known for their ability to inhibit kinases and other cancer-related enzymes.

  • Antiviral Applications:

    • Similar structures have been explored for disrupting protein-protein interactions in viral replication complexes.

  • Neuropharmacology:

    • Azetidines are often found in drugs targeting neurological conditions due to their interaction with neurotransmitter receptors.

Challenges

  • The synthesis of complex heterocyclic compounds like this one often requires precise control over reaction conditions to avoid side products.

  • Limited solubility or stability under physiological conditions may restrict its direct applications without further modification.

Future Research

  • Detailed computational modeling could predict its binding affinity to biological targets.

  • Experimental studies on its pharmacokinetics and toxicity would clarify its potential as a drug candidate.

This comprehensive analysis highlights the structure, potential applications, and synthetic strategies for 6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile while identifying opportunities for further research into its properties and uses.

CAS No. 2549026-64-2
Product Name 6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile
Molecular Formula C16H20N4
Molecular Weight 268.36 g/mol
IUPAC Name 6-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyridine-2-carbonitrile
Standard InChI InChI=1S/C16H20N4/c17-7-14-5-2-6-16(18-14)20-10-15(11-20)19-8-12-3-1-4-13(12)9-19/h2,5-6,12-13,15H,1,3-4,8-11H2
Standard InChIKey CIMULUVMJSLMRM-UHFFFAOYSA-N
SMILES C1CC2CN(CC2C1)C3CN(C3)C4=CC=CC(=N4)C#N
Canonical SMILES C1CC2CN(CC2C1)C3CN(C3)C4=CC=CC(=N4)C#N
PubChem Compound 154830328
Last Modified Nov 23 2023

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